3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid is a chemical compound notable for its unique structural characteristics and potential applications in various scientific fields. This compound features a benzoic acid core that is substituted with both a benzyloxy group and a nitro group, which significantly influence its chemical behavior and reactivity. The compound is classified under organic compounds, specifically as an aromatic carboxylic acid due to the presence of the benzoic acid moiety.
3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid falls under the category of nitrobenzoic acids, which are characterized by the presence of a nitro group (-NO2) attached to a benzoic acid structure. Its systematic name reflects its complex substitution pattern, which includes both an aromatic ether (the benzyloxy group) and a nitro group.
The synthesis of 3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. A common synthetic route begins with the nitration of 3-benzyloxybenzoic acid, where nitric acid is used to introduce the nitro group at the 5-position of the benzoic acid ring. The reaction conditions often require the presence of strong acids such as sulfuric acid to facilitate nitration.
Technical Details:
The molecular formula for 3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid is . Its structure features:
The compound has a molecular weight of approximately 351.34 g/mol, and its structural features contribute to its unique physicochemical properties, influencing both solubility and reactivity .
3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid can undergo several types of chemical reactions:
The mechanism of action for 3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid primarily involves its interactions with biological targets. In particular, it may function as an enzyme inhibitor by binding to active sites within enzymes, thereby blocking substrate access. The presence of the nitro group allows participation in redox reactions, potentially influencing pathways related to oxidative stress within cells.
3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid has diverse applications in scientific research:
This compound's unique properties make it a subject of interest across various scientific disciplines, highlighting its potential utility in both research and industrial applications.
3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid is a synthetically derived small molecule with the systematic name 3-nitro-5-(3-phenylmethoxyphenyl)benzoic acid, reflecting its precise atomic connectivity. It bears the CAS Registry Number 1261912-55-3, which uniquely identifies it in chemical databases [2] [5]. The molecular formula is C₂₀H₁₅NO₅, corresponding to a molecular weight of 349.34 g/mol [2] [5]. Structurally, it consists of a central benzoic acid scaffold substituted at the 3-position with a nitro group (–NO₂) and at the 5-position with a 3-benzyloxyphenyl moiety (–C₆H₄OCH₂C₆H₅). The benzyloxy group (–OCH₂C₆H₅) provides lipophilicity, while the carboxylic acid (–COOH) and nitro groups confer polarity and hydrogen-bonding capabilities [5].
Table 1: Nomenclature and Identifiers
Systematic Name | Synonyms | CAS No. | Molecular Formula |
---|---|---|---|
3-Nitro-5-(3-phenylmethoxyphenyl)benzoic acid | 3'-(Benzyloxy)-5-nitro-[1,1'-biphenyl]-3-carboxylic acid; [1,1'-Biphenyl]-3-carboxylic acid, 5-nitro-3'-(phenylmethoxy)- | 1261912-55-3 | C₂₀H₁₅NO₅ |
IUPAC naming rules prioritize the benzoic acid core as the parent structure. The "3-(3-benzyloxyphenyl)" prefix indicates substitution at benzoic acid’s C3 by a phenyl ring with a benzyloxy group at its meta-position. The positional descriptor "5-nitro" specifies the nitro group’s location on the benzoic acid ring, complying with substitutive nomenclature principles where carboxylate takes precedence over nitro and ether groups in suffix selection [6]. The SMILES notation OC(=O)c1cc(cc(c1)N+=O)-c1cccc(OCc2ccccc2)c1 encodes this connectivity [5].
This compound was first synthesized and cataloged circa 2012–2016, as evidenced by its CAS registry number (1261912-55-3), which falls within a range assigned during that period. It emerged from research into biaryl ether derivatives, a class explored for modular synthetic accessibility and bioactive potential. No single publication or inventor is credited with its discovery; rather, it was developed as an intermediate by suppliers like Clearsynth and TRC Pharmaceuticals for custom synthesis applications [1] [2].
Synthetic routes typically involve aryl-ether coupling and nitro-aromatic oxidation steps. A common approach is the alkylation of 3-hydroxyphenyl derivatives with benzyl halides, followed by Suzuki-Miyaura coupling with 5-nitro-3-bromobenzoic acid esters, and final ester hydrolysis. This leverages established methodologies for benzyloxy-linked biaryl systems [4] [8]. The compound remains a non-commercial research chemical, produced in gram-scale batches by specialty suppliers (e.g., TRC, AK Scientific) upon request, indicating its primary use in bespoke medicinal chemistry projects [2].
This molecule exemplifies a privileged scaffold in drug design due to its multimodal chemical functionality:
In medicinal chemistry, it acts as a precursor for anticancer agents and enzyme inhibitors. For example, analogous benzimidazole-5-carboxylates (e.g., ethyl 1-substituted-2-arylbenzimidazole-5-carboxylates) demonstrate potent activity against lung (A549) and breast (MCF-7) cancer cell lines by modulating estrogen receptor-alpha (ER-α) pathways [8]. The benzyloxyphenyl moiety mimics steric features of known ER-α binders like raloxifene, suggesting potential for targeted modifications [8]. Additionally, its structural similarity to HbS polymerization inhibitors (e.g., KAUS series imidazolylacryloyl derivatives) highlights applicability in hemoglobinopathies like sickle cell disease, though direct studies are unreported [4].
Table 2: Commercial Availability and Research Utility
Supplier | Purity | Quantity | Price (USD) | Primary Application |
---|---|---|---|---|
TRC | >95% | 500 mg | $115 | Covalent hemoglobin modifiers |
AK Scientific | >95% | 5 g | $531 | Benzimidazole-based anticancer precursors |
Crysdot | >95% | 10 g | $564 | Structure-activity relationship (SAR) studies |
The compound’s pricing structure ($115–$564 per 0.5–10 g) reflects its role in early-stage discovery rather than bulk manufacturing [2]. Its "intermediate" classification underscores utility in generating libraries of derivatives for screening against malignancies, neurodegenerative disorders, or hemoglobinopathies—validated by the prevalence of similar biaryl ethers in FDA-approved heterocyclic drugs (>85% of anticancer agents contain heterocycles) [3] [8]. Future research may exploit its nitro group for photoaffinity labeling or its carboxylate for prodrug conjugation, enhancing targeted delivery [7] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1